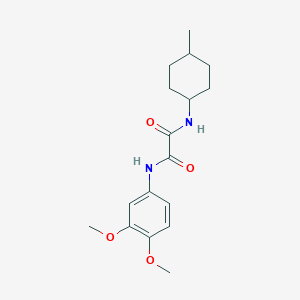![molecular formula C18H20N2O4S B4397283 N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B4397283.png)
N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide
Übersicht
Beschreibung
N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide, also known as NS8593, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NS8593 is a selective and potent modulator of small-conductance Ca2+-activated K+ (SK) channels, which play essential roles in the regulation of neuronal excitability, synaptic transmission, and plasticity.
Wirkmechanismus
N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide modulates SK channels by binding to a specific site on the channel protein, leading to an increase in channel activity. SK channels are involved in the regulation of neuronal excitability by controlling the afterhyperpolarization (AHP) of action potentials. By enhancing SK channel activity, this compound can increase the AHP and reduce the firing rate of neurons, leading to the suppression of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. Studies have demonstrated that this compound can reduce the frequency and duration of epileptic seizures, improve motor function in animal models of Parkinson's disease, and reduce anxiety-like behavior in animal models of anxiety. This compound has also been shown to have anti-inflammatory effects and can reduce the production of proinflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for SK channels, which allows for precise modulation of neuronal activity. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential off-target effects on other ion channels.
Zukünftige Richtungen
There are several future directions for research on N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide, including the development of more potent and selective SK channel modulators, the investigation of this compound's effects on other neurological and psychiatric disorders, and the exploration of this compound's potential as a therapeutic agent in clinical trials. Additionally, further research is needed to elucidate the mechanisms underlying this compound's effects on neuronal activity and to identify potential side effects and safety concerns associated with its use.
Wissenschaftliche Forschungsanwendungen
N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, Parkinson's disease, and anxiety. Studies have shown that this compound can enhance SK channel activity, leading to the suppression of neuronal excitability and the reduction of seizure activity in animal models of epilepsy. In addition, this compound has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease. This compound has also been found to have anxiolytic effects in animal models of anxiety, suggesting its potential use as a novel treatment for anxiety disorders.
Eigenschaften
IUPAC Name |
N-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13(21)19-17-11-16(7-8-18(17)24-2)25(22,23)20-10-9-14-5-3-4-6-15(14)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWMLOBHGKYUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(propionylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4397220.png)
![N-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4397221.png)
![2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4397229.png)
![2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4397233.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4397236.png)
![1-(4-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4397239.png)


![2,6-dimethoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4397252.png)
![3,4,5-trimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4397264.png)

![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B4397276.png)
![2-(4-ethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4397281.png)